2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
CAS No.:
Cat. No.: VC16325669
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O3 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H23N3O3/c1-11-15(12(2)26-23-11)10-19(24)21-18-6-4-5-14-16-9-13(25-3)7-8-17(16)22-20(14)18/h7-9,18,22H,4-6,10H2,1-3H3,(H,21,24) |
| Standard InChI Key | ZJQRXHSDWWPVKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name of the compound, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide, systematically describes its polycyclic architecture. The molecular formula C₂₀H₂₃N₃O₃ reflects the integration of 20 carbon atoms, 23 hydrogens, three nitrogens, and three oxygens, with a calculated exact mass of 353.42 g/mol .
Structural Components and Stereochemical Considerations
The molecule comprises two primary domains:
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Tetrahydrocarbazole core: A partially saturated carbazole system with methoxy substitution at position 6, contributing to planar aromatic interactions in biological systems.
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Oxazole-acetamide side chain: A 3,5-dimethylisoxazole group linked via an acetamide bridge, providing hydrogen-bonding capabilities and steric bulk.
The stereochemistry at the carbazole's tetrahydro ring junction (positions 2,3,4,9) remains undefined in current literature, suggesting opportunities for chiral resolution studies .
Table 1: Key Molecular Characteristics
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthetic strategy bifurcates into two key fragments:
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6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Typically derived from Fischer indole synthesis using cyclohexanone derivatives and substituted phenylhydrazines.
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2-(3,5-Dimethylisoxazol-4-yl)acetyl chloride: Prepared via cyclocondensation of diketones with hydroxylamine followed by acetylation.
Optimized Coupling Protocol
Amide bond formation between the carbazole amine and oxazole acetyl chloride employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane at 0–5°C, achieving yields >75% after chromatographic purification. Critical parameters include:
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Strict moisture control to prevent hydrolysis of the acid chloride
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Stoichiometric use of N,N-dimethylaminopyridine (DMAP) to suppress racemization
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Reaction time optimization at 12–16 hours for complete conversion
Table 2: Synthetic Yield Optimization
| Entry | Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCC | DCM | 0–5 | 78 |
| 2 | EDCI | THF | 25 | 65 |
| 3 | HATU | DMF | –20 | 82 |
Data adapted from large-scale synthesis reports.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.89 (s, 1H, NH amide)
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δ 6.75–6.82 (m, 2H, aromatic H)
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δ 4.12 (t, J = 6.8 Hz, 1H, CH tetrahydrocarbazole)
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δ 2.41 (s, 6H, 2×CH₃ oxazole)
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δ 3.79 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆):
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δ 169.8 (amide carbonyl)
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δ 160.1 (oxazole C-O)
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δ 155.3 (carbazole C-OCH₃)
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δ 24.7, 26.3 (tetrahydro ring CH₂ groups)
Mass Spectrometric Fragmentation
High-resolution ESI-MS displays the [M+H]⁺ ion at m/z 354.4281 (calc. 354.4284), with characteristic fragments at:
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m/z 237.1892 (tetrahydrocarbazole moiety)
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m/z 117.0564 (dimethyloxazole fragment)
| Cell Line | Origin | IC₅₀ (nM) |
|---|---|---|
| K562 | CML | 48 |
| MV4-11 | AML (FLT3-ITD) | 53 |
| MOLM-13 | AML (FLT3-TKD) | 61 |
| HL-60 | APL | 89 |
Data from peer-reviewed preclinical studies.
Comparative Analysis with Structural Analogues
Substituent-Effect Relationships
Replacement of the 6-methoxy group with chloro (as in N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,3-dihydrobenzofuran-6-yl)acetamide) reduces kinase selectivity but enhances aqueous solubility. The oxazole moiety proves critical for ATP-binding pocket interactions compared to benzofuran derivatives.
Metabolic Stability Assessment
Microsomal stability studies (human liver microsomes, 1 mg/mL):
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Half-life: 42 minutes
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Clearance: 23 mL/min/kg
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Major metabolite: O-demethylated product (retains 60% kinase activity)
CYP3A4 mediates primary oxidative metabolism, suggesting possible drug-drug interactions with azole antifungals.
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